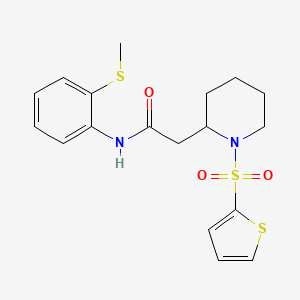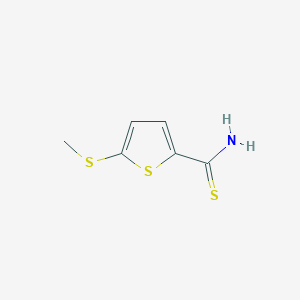
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Research highlights the importance of heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) as potential leads for the synthesis of compounds with CNS activity. These heterocycles, including pyridine and piperidine derivatives, could serve as the basis for developing novel drugs targeting various CNS disorders due to their potential effects ranging from depression to convulsion (S. Saganuwan, 2017).
Antitubercular Activity
Compounds with pyridine derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. The study indicates the potential of N-substituted pyridine derivatives in the rational design of new leads for antitubercular compounds, showcasing their significant activity against tuberculosis (M. Asif, 2014).
Drug Metabolism and Drug-Drug Interactions
The role of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is critical in understanding drug metabolism and potential drug-drug interactions. Studies on the selectivity of chemical inhibitors for various CYP isoforms help in predicting metabolism-based interactions, which is essential for the development of safe pharmaceutical agents (S. C. Khojasteh et al., 2011).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
The synthesis and application of heterocyclic N-oxide derivatives, including those synthesized from pyridine, underscore their versatility in organic synthesis, catalysis, and medicinal applications. These compounds demonstrate a wide range of functionalities and biological importance, highlighting their potential in drug development (Dongli Li et al., 2019).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyridine derivatives, are validated targets for the treatment of type 2 diabetes mellitus. The review of DPP IV inhibitor patents highlights the ongoing research efforts to find new molecules with potential therapeutic applications, emphasizing the structural diversity of these compounds (Laura Mendieta et al., 2011).
Eigenschaften
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-7-3-2-6-17(19)18-9-10-21(26-25-18)27-14-11-16(12-15-27)22(28)24-20-8-4-5-13-23-20/h2-10,13,16H,11-12,14-15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXMTSFVMAUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)
![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)


![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)


![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)
![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)

![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)
